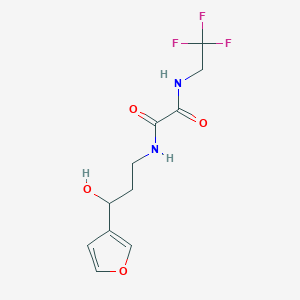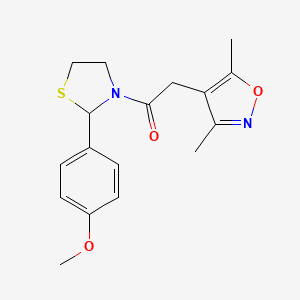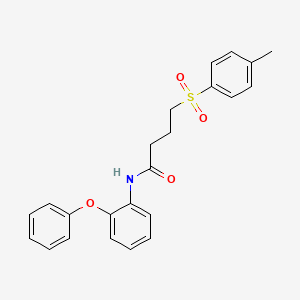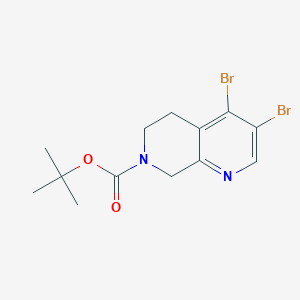![molecular formula C6H10O2 B2979718 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol CAS No. 1782594-07-3](/img/structure/B2979718.png)
2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” is a chemical compound with the molecular formula C6H10O2 . It is a valuable saturated bicyclic structure that has been incorporated in newly developed bio-active compounds .
Synthesis Analysis
The synthesis of “this compound” involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can be readily derivatized with numerous transformations .Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . Its molecular weight is 114.14 .Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Reactivity
2-Oxabicyclo[2.1.1]hexane compounds have been explored for their synthetic versatility and chemical reactivity. Kirmse and Mrotzeck (1988) demonstrated the cyclization of 3-hydroxycyclobutanemethanol to produce 2-Oxabicyclo[2.1.1]hexane, which upon further reactions, can lead to various derivatives including ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate. These reactions underscore the potential of 2-Oxabicyclo[2.1.1]hexane compounds in synthetic organic chemistry, particularly in the formation and transformation of complex molecular structures (Kirmse & Mrotzeck, 1988).
Development of Stable Molecular Probes
Rady et al. (2021) described the synthesis of an oxidized analogue of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol), known for being a strained-alkyne scaffold in chemical biology. The production of BCN acid and its derivatives through facile functionalization offers a route to more stable derivatives than traditionally encountered, showcasing the role of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol derivatives in the creation of molecular probes for biological applications (Rady et al., 2021).
Water-Soluble Benzene Mimics
Levterov et al. (2020) developed new generations of saturated benzene mimics, specifically 2-oxabicyclo[2.1.1]hexanes, designed as analogues of bicyclo[1.1.1]pentane but with improved water solubility. These compounds occupy a unique chemical space and resemble the fragment of meta-disubstituted benzenes, indicating their potential in medicinal chemistry and materials science (Levterov et al., 2020).
Mechanistic Insights into Solvolysis Reactions
David (1979) explored the solvolysis of syn- and anti-6-oxabicyclo[3.1.0]hexan-3-ylmethyl p-bromobenzenesulphonates, providing valuable insights into the mechanisms of solvolysis reactions involving this compound derivatives. The study highlights the importance of stereochemistry in influencing reaction pathways and product distribution, contributing to a deeper understanding of reaction mechanisms in organic chemistry (David, 1979).
Mecanismo De Acción
Target of Action
It has been incorporated into the structure of several drugs and agrochemicals, suggesting it interacts with a variety of biological targets .
Mode of Action
It has been validated biologically as a bioisostere of ortho- and meta-benzenes , which suggests it may interact with its targets in a similar manner to these compounds.
Biochemical Pathways
Given its role as a bioisostere of ortho- and meta-benzenes , it may be involved in a wide range of biochemical processes.
Pharmacokinetics
It has been noted that replacement of the phenyl ring in certain agrochemicals with 2-oxabicyclo[211]hexanes dramatically improved their water solubility and reduced lipophilicity , which could potentially enhance bioavailability.
Result of Action
It has been noted that compounds incorporating 2-oxabicyclo[211]hexanes retained bioactivity when the phenyl ring in certain agrochemicals was replaced , suggesting it may have similar effects to these compounds.
Action Environment
Its improved water solubility and reduced lipophilicity suggest it may be more stable and effective in aqueous environments compared to similar compounds.
Propiedades
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-6-1-5(2-6)8-4-6/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGXUXSPPQRDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1782594-07-3 |
Source


|
| Record name | {2-oxabicyclo[2.1.1]hexan-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

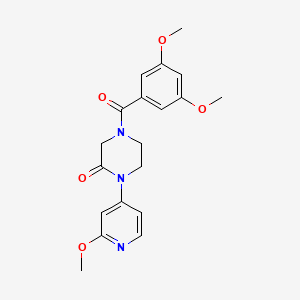

![Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-](/img/structure/B2979640.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2979647.png)
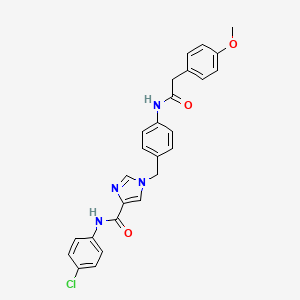
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2979650.png)
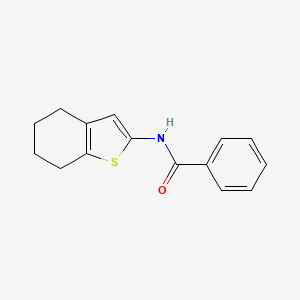
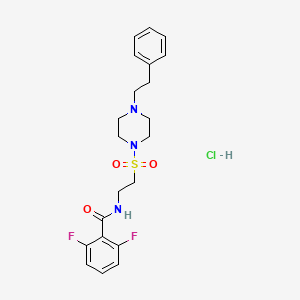
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2979654.png)
